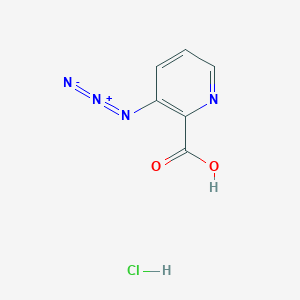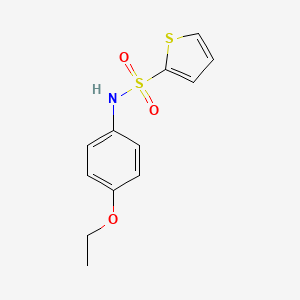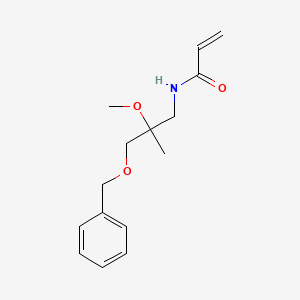
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide, also known as MMPPF, is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. MMPPF belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have beneficial effects in the treatment of various diseases, including breast cancer and osteoporosis.
作用机制
The mechanism of action of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves its selective binding to estrogen receptors, which are present in various tissues throughout the body. By binding to these receptors, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can either activate or inhibit their activity, depending on the tissue and the specific receptor subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide are largely dependent on its selective binding to estrogen receptors. In breast cancer, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can inhibit the growth of cancer cells by blocking the activity of estrogen receptors, which are known to promote cell growth and proliferation. In osteoporosis, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can increase bone density by activating estrogen receptors in bone tissue, which can stimulate the production of new bone cells.
实验室实验的优点和局限性
One of the main advantages of using N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide in lab experiments is its selective binding to estrogen receptors, which allows for the study of specific receptor subtypes and their effects on various tissues. However, one limitation of using N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal studies.
未来方向
There are several potential future directions for the study of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide and its therapeutic applications. One area of research is the development of more potent and selective SERMs, which could have greater efficacy and fewer side effects than currently available drugs. Another area of research is the investigation of the potential use of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, further studies are needed to better understand the mechanisms of action of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide and its effects on various tissues and physiological systems.
合成方法
The synthesis of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves the reaction of 2-methoxy-2-methyl-3-phenylpropanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been widely studied for its potential therapeutic applications, particularly in the treatment of breast cancer and osteoporosis. In breast cancer, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been shown to selectively bind to estrogen receptors and inhibit the growth of cancer cells. In osteoporosis, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been shown to increase bone density and reduce the risk of fractures.
属性
IUPAC Name |
N-(2-methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-14(17)16-11-15(2,18-3)12-19-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLHLUMUYGFKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(COCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)
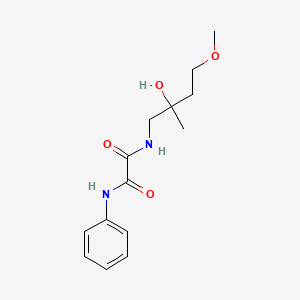
![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)
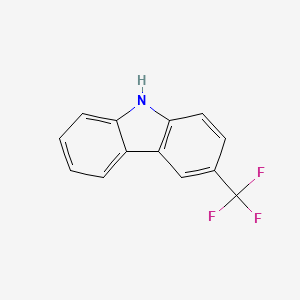

![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)
![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)

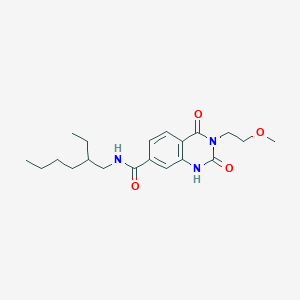
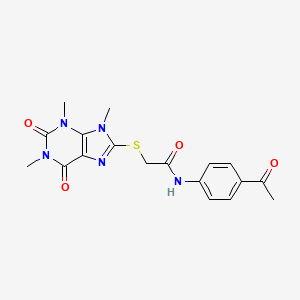
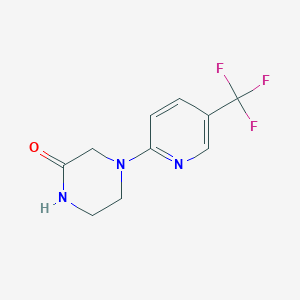
![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/no-structure.png)
